molecular formula C15H8O3 B8617349 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde

9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde

Cat. No.: B8617349
M. Wt: 236.22 g/mol
InChI Key: VZAMYPINYMMSGD-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde is an organic compound with the molecular formula C15H8O3. It is a derivative of anthraquinone, characterized by the presence of a formyl group (-CHO) at the first position of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of anthraquinone using formylating agents such as formic acid or formamide in the presence of catalysts like aluminum chloride. The reaction typically occurs under reflux conditions, ensuring the efficient introduction of the formyl group at the desired position.

Industrial Production Methods: Industrial production of this compound often employs continuous-flow methods to ensure high yield and purity. This involves the use of high-temperature reactors and optimized reaction conditions to facilitate the formylation process. The continuous-flow method allows for better control over reaction parameters, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways and molecular targets such as kinases and topoisomerases .

Comparison with Similar Compounds

9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be compared with other anthraquinone derivatives such as:

Uniqueness: this compound stands out due to its specific formyl group, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C15H8O3

Molecular Weight

236.22 g/mol

IUPAC Name

9,10-dioxoanthracene-1-carbaldehyde

InChI

InChI=1S/C15H8O3/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-8H

InChI Key

VZAMYPINYMMSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anthraquinone-2-aldehyde (12.0 g), 1,3-propanediol (10 ml), and p-toluenesulfonic acid (20 mg) in toluene (300 ml) was heated under reflux with a removal of water formed from the condensation of anthraquinone aldehyde and 1,3-propane diol for 4 hours. The mixture was then cooled to room temperature, filtered off with suction, washed with water and diethyl ether, and dried under vacuum to afford anthraquinone-2-propaneacetal (12.5 g, 84%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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